molecular formula C21H17ClN2O3 B2959872 N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-78-5

N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2959872
CAS No.: 946247-78-5
M. Wt: 380.83
InChI Key: JLHNCOHESUEMQH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2-chlorophenylmethyl group at position 1, a 4-acetylphenyl carboxamide at position 3, and a ketone at position 2. Key properties include:

  • Molecular formula: C₂₁H₁₇ClN₂O₃
  • Average molecular weight: 380.83 g/mol (calculated from formula)
  • ChemSpider ID: 946355-57-3 .

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-14(25)15-8-10-17(11-9-15)23-20(26)18-6-4-12-24(21(18)27)13-16-5-2-3-7-19(16)22/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHNCOHESUEMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with 2-chlorobenzyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with dihydropyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The compound belongs to a class of dihydropyridine-3-carboxamides, which are often explored for kinase inhibition and anticancer properties. Below is a comparative analysis with three analogues:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity References
N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) C₂₁H₁₇ClN₂O₃ 380.83 2-Chlorophenylmethyl, 4-acetylphenyl carboxamide Unknown (structural similarity suggests kinase activity)
BMS-777607 C₂₆H₂₁ClF₂N₄O₄ 550.92 4-Ethoxy, 4-fluorophenyl, 2-amino-3-chloropyridinyloxy substituents Potent Met kinase inhibitor; oral efficacy in tumors
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₉H₁₃ClN₂O₂ 336.77 Biphenyl-4'-chloro group, no acetyl or benzyl substituents Agricultural applications (e.g., fungicide adjuvant)
N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₂₁H₁₆ClFN₂O₃ 398.82 2-Chloro-6-fluorobenzyl group (vs. 2-chlorophenylmethyl in target) Enhanced halogen interactions; unconfirmed activity

Key Differences and Implications

Substituent Effects on Kinase Inhibition: BMS-777607’s 4-ethoxy and 2-amino-3-chloropyridinyloxy groups confer selectivity for Met kinase superfamily members, enabling oral efficacy in preclinical models . The target compound lacks these groups, which may limit its kinase selectivity.

Applications :

  • BMS-777607 is well-documented in oncology research, while the biphenyl derivative (Table 1, Row 3) is associated with agrochemical use . The target compound’s acetylphenyl group may position it for medicinal chemistry applications, though further validation is needed.

Research Findings and Limitations

  • BMS-777607 : Demonstrated IC₅₀ values < 10 nM against Met, Ron, and Tyro3 kinases, with in vivo tumor regression .
  • Target Compound: No peer-reviewed activity data are available.
  • Agrochemical Analogues : The biphenyl derivative’s simpler structure aligns with fungicidal agents like boscalid, highlighting the diversity of dihydropyridine applications .

Notes

  • Synthesis Challenges : Fluorine and chloro substituents in analogues may complicate synthesis due to steric and electronic effects.
  • Toxicity : Halogenated compounds often require rigorous metabolic profiling to avoid off-target effects.
  • Future Directions : Structural optimization of the target compound (e.g., introducing pyridinyloxy groups as in BMS-777607) could enhance kinase selectivity.

Biological Activity

N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H17ClN2O3
  • Molecular Weight : 380.83 g/mol
  • SMILES Notation : CC(=O)Nc1ccccc1C(=O)c2cc(Cl)ccc2C(=O)N1C(=O)C=C(N1)C

The compound exhibits a variety of biological activities primarily attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Similar compounds in the dihydropyridine class have been shown to act as selective inhibitors of various kinases, which are critical in cancer pathways. For instance, derivatives have demonstrated efficacy as Met kinase inhibitors, leading to tumor stasis in xenograft models .
  • Antitumor Activity : Research indicates that this class of compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : Some analogs have shown promising antibacterial and antifungal activities, suggesting potential applications in treating infections .

1. Anticancer Effects

Studies have demonstrated that this compound exhibits significant anticancer properties. For example:

  • Case Study : In a preclinical study involving human gastric carcinoma models, the compound showed complete tumor stasis when administered orally, indicating strong antitumor activity .

2. Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties:

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial15.625 - 62.5 μM
Other derivativesAntifungal31.108 - 248.863 μg/mL

These results suggest that the compound has the potential for development into antimicrobial agents .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, making them suitable candidates for further clinical development. Preclinical safety assessments have shown low toxicity levels at therapeutic doses, which is critical for advancing to human trials .

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